REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:6][CH2:5][CH2:4][CH:3]=1.ClS([N:11]=[C:12]=[O:13])(=O)=O.S([O-])([O-])=O.[Na+].[Na+].[OH-].[K+]>C(OCC)C.O>[CH3:1][C:2]12[NH:11][C:12](=[O:13])[CH:6]1[CH2:5][CH2:4][CH2:3]2 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
38.5 mL
|
Type
|
reactant
|
Smiles
|
CC1=CCCC1
|
Name
|
|
Quantity
|
33.3 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
73.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 36° C. for 72 hours
|
Duration
|
72 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to room temperature
|
Type
|
ADDITION
|
Details
|
followed by the addition of 15%
|
Type
|
CUSTOM
|
Details
|
to obtain pH 7-8
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
aqueous phase was extracted with diethyl ether (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC12CCCC2C(N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |